Cas no 1972612-60-4 ((1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol)

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol structure
1972612-60-4 structure
Produktname:(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol
CAS-Nr.:1972612-60-4
MF:C32H31BrN2O2
MW:555.504747629166
CID:4670631
PubChem ID:656892

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • BDBM50416573
    • (1S,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • SCHEMBL301237
    • G76766
    • CHEMBL1221879
    • 1972612-60-4
    • (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • Inchi: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m0/s1
    • InChI-Schlüssel: QUIJNHUBAXPXFS-XDFJSJKPSA-N
    • Lächelt: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)[C@H](C1C=CC=CC=1)[C@](C1=CC=CC2C=CC=CC1=2)(CCN(C)C)O

Berechnete Eigenschaften

  • Genaue Masse: 554.15689g/mol
  • Monoisotopenmasse: 554.15689g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 715
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topologische Polaroberfläche: 45.6Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: NA
  • Siedepunkt: NA

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol Sicherheitsinformationen

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.5 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt → 0 °C; -5 °C; 5 min, rt; 14 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  < 30 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
3.5 Reagents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
2.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
4.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
4.5 Reagents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
3.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
4.1 Solvents: Tetrahydrofuran ;  30 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
5.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
5.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
5.5 Reagents: Water ;  rt
6.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: S8 ;  24 h, 125 °C
2.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
2.5 Reagents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referenz
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol Raw materials

(1S,2S)-1-(6-brom-2-methoxychinolin-3-yl)-4-(dimethylamino)-2-(naphthalin-1-yl)-1-phenylbutan-2-ol Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.